molecular formula C9H16N2O4 B12939643 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione CAS No. 7146-47-6

5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione

Cat. No.: B12939643
CAS No.: 7146-47-6
M. Wt: 216.23 g/mol
InChI Key: ATYFXVNMFPULSJ-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes an imidazolidine ring substituted with a dimethoxymethyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an imidazolidine derivative with a dimethoxymethylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide at varying temperatures depending on the reactivity of the reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of existing groups with new functional groups, leading to a variety of derivatives.

Scientific Research Applications

5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. Studies have shown that modifications to its structure can enhance its efficacy against certain pathogens.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.

    Dimethoxymethane: A simple ether with applications in organic synthesis.

    2,5-Dimethoxyamphetamine: A psychoactive compound with distinct pharmacological properties.

Uniqueness

5-(Dimethoxymethyl)-5-propylimidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds

Properties

CAS No.

7146-47-6

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

5-(dimethoxymethyl)-5-propylimidazolidine-2,4-dione

InChI

InChI=1S/C9H16N2O4/c1-4-5-9(7(14-2)15-3)6(12)10-8(13)11-9/h7H,4-5H2,1-3H3,(H2,10,11,12,13)

InChI Key

ATYFXVNMFPULSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)NC(=O)N1)C(OC)OC

Origin of Product

United States

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